molecular formula C12H12N2O4S2 B15004481 3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide

3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide

Katalognummer: B15004481
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: KZKIOJJDRVYGKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a nitro group, a thiophene ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the nitration of N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-NITROBENZENE-1-SULFONAMIDE: Lacks the thiophene ring, affecting its electronic properties and interactions.

    2-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE: Positional isomer with different chemical behavior.

Uniqueness

3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the nitro group and the thiophene ring, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various applications in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C12H12N2O4S2

Molekulargewicht

312.4 g/mol

IUPAC-Name

3-nitro-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c15-14(16)10-3-1-5-12(9-10)20(17,18)13-7-6-11-4-2-8-19-11/h1-5,8-9,13H,6-7H2

InChI-Schlüssel

KZKIOJJDRVYGKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=CS2)[N+](=O)[O-]

Löslichkeit

>46.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.